molecular formula C7H6N2O4 B6284575 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid CAS No. 1545471-39-3

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid

Cat. No. B6284575
CAS RN: 1545471-39-3
M. Wt: 182.1
InChI Key:
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Description

2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid, also known as 2-MCP, is a carboxylic acid derivative of pyrimidine and a member of the carbamate family. It has been used in a variety of scientific applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in the study of proteins. 2-MCP has also been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells.

Scientific Research Applications

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in the study of proteins. 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid has also been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells.

Mechanism of Action

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It is also believed to interact with proteins, altering their structure and function. In addition, it is believed to interact with nucleic acids, affecting their structure and function.
Biochemical and Physiological Effects
2-(methoxycarbonyl)pyrimidine-5-carboxylic acid has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models. In addition, it has been studied for its potential to modulate the immune system and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is relatively non-toxic and has low solubility in water, which makes it easier to handle in the laboratory. However, it does have some limitations, such as its relatively low reactivity and its tendency to form dimers when exposed to light.

Future Directions

There are many potential future directions for 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid. These include further studies into its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and modulate the immune system. Additionally, further studies into its mechanism of action and interactions with proteins and nucleic acids could lead to new ways to use 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid in the laboratory. Furthermore, further studies into its structure-activity relationships could lead to the development of new derivatives of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid with improved properties. Finally, further studies into its potential uses as a fluorescent probe or in organic synthesis could lead to new applications for 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid.

Synthesis Methods

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid can be synthesized in several ways. The most common method involves the reaction of pyrimidine-5-carboxylic acid with dimethylformamide dimethyl acetal (DMFDMA) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid, pyrimidine-5-carboxylic acid dimethylformamide dimethyl acetal (PCDMA), and dimethylformamide (DMF). The mixture can then be separated using chromatography or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid involves the reaction of 2,4-dihydroxypyrimidine with ethyl chloroformate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,4-dihydroxypyrimidine", "ethyl chloroformate", "sodium hydroxide", "water", "hydrochloric acid", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxypyrimidine in methylene chloride.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring at room temperature.", "Step 3: After the addition is complete, stir the mixture for an additional 30 minutes.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour.", "Step 5: Acidify the mixture with hydrochloric acid and extract with methylene chloride.", "Step 6: Wash the organic layer with sodium bicarbonate solution and water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent to obtain 2-(methoxycarbonyl)pyrimidine-5-carboxylic acid." ] }

CAS RN

1545471-39-3

Product Name

2-(methoxycarbonyl)pyrimidine-5-carboxylic acid

Molecular Formula

C7H6N2O4

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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